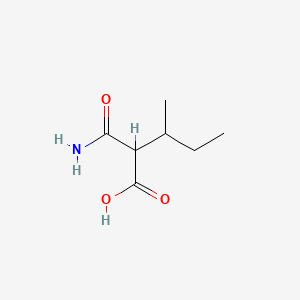
Malonamic acid, 2-sec-butyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonamic acid,2-sec-butyl-(8ci) is an organic compound with the molecular formula C7H13NO3. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a sec-butyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Malonamic acid,2-sec-butyl-(8ci) typically involves the reaction of malonic acid with sec-butylamine. The process can be summarized as follows:
Deprotonation: Malonic acid is deprotonated using a base such as sodium hydroxide to form the malonate anion.
Amidation: The malonate anion reacts with sec-butylamine under controlled conditions to form Malonamic acid,2-sec-butyl-(8ci).
Industrial Production Methods
Industrial production of Malonamic acid,2-sec-butyl-(8ci) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to control the reaction parameters effectively.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity
化学反応の分析
Types of Reactions
Malonamic acid,2-sec-butyl-(8ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Malonamic acid,2-sec-butyl-(8ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of Malonamic acid,2-sec-butyl-(8ci) involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include:
Nucleophilic Attack: The compound can donate electrons to electrophilic centers, leading to bond formation.
Hydrolysis: It can undergo hydrolysis to release malonic acid and sec-butylamine, which can further participate in biochemical pathways
類似化合物との比較
Similar Compounds
Malonic Acid: The parent compound, which lacks the sec-butyl group.
Acetoacetic Acid: A similar compound with a keto group instead of the amide group.
Succinamic Acid: Another derivative of succinic acid with an amide group.
Uniqueness
Malonamic acid,2-sec-butyl-(8ci) is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
2-carbamoyl-3-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) |
InChIキー |
SCLDPSHCFIMQPE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
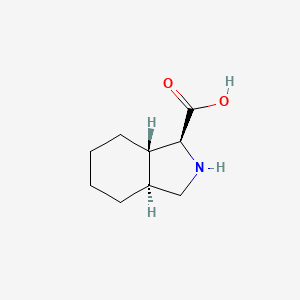
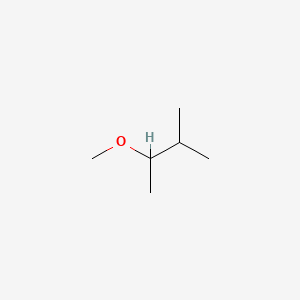
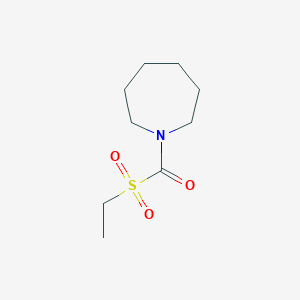
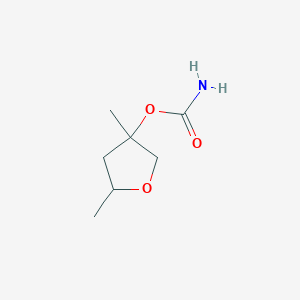
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)
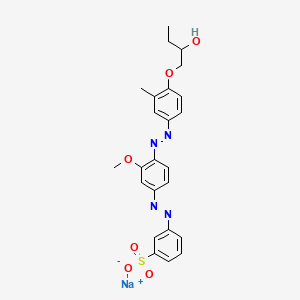
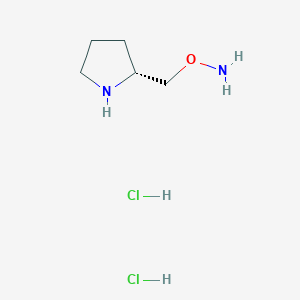
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
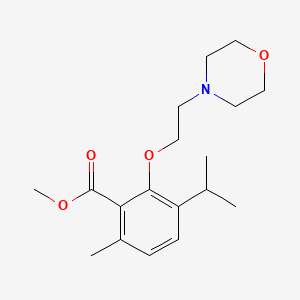
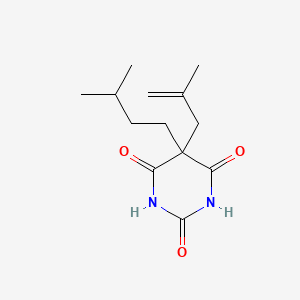
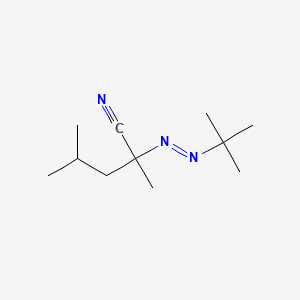
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
